molecular formula C₂₂H₃₂D₄N₆O₁₂S₂ B1153822 S,S'-Ethylenebis(glutathione)-d4

S,S'-Ethylenebis(glutathione)-d4

Cat. No.: B1153822
M. Wt: 644.71
Attention: For research use only. Not for human or veterinary use.
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Description

S,S'-Ethylenebis(glutathione)-d4 is a deuterated analog of oxidized glutathione (GSSG), a dimer formed via a disulfide bond between two glutathione (GSH) molecules. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, enhancing its stability for isotopic tracing in metabolic and redox studies . GSSG is central to cellular redox homeostasis, acting as a substrate for glutathione reductase (GR) to regenerate reduced glutathione (GSH), a critical antioxidant. The deuterated form is particularly valuable in mass spectrometry and nuclear magnetic resonance (NMR) studies to track glutathione metabolism without altering biochemical pathways .

Properties

Molecular Formula

C₂₂H₃₂D₄N₆O₁₂S₂

Molecular Weight

644.71

Synonyms

2,2’-[1,2-(Ethane-d4)diyl]bis[L-γ-glutamyl-L-cysteinylglycine

Origin of Product

United States

Comparison with Similar Compounds

Glutathione Disulfide (GSSG)

  • Structure: Non-deuterated disulfide-linked glutathione dimer.
  • Function : Primary oxidized form of glutathione; essential for maintaining redox balance and detoxification.
  • Key Differences :
    • S,S'-Ethylenebis(glutathione)-d4 exhibits greater stability in tracer studies due to deuterium substitution, whereas GSSG is metabolically active in vivo .
    • Both interact with glutathione transferases (e.g., transferases A, B, C, E), but the deuterated form is used to study enzyme kinetics without isotopic interference .

Ethylenebis(dithiocarbamate) Compounds (EBDCs)

  • Example : Nabam (disodium ethylenebis(dithiocarbamate)), a component of the fungicide mancozeb.
  • Structure : Ethylenebis backbone with dithiocarbamate groups.
  • Function : Fungicidal activity via disruption of metal homeostasis and induction of oxidative stress.
  • Key Differences :
    • Unlike this compound, nabam depletes cellular GSH and disrupts divalent metal (e.g., Mn, Zn, Cu) balance, leading to toxicity .
    • The ethylenebis group in nabam facilitates metal chelation, whereas in GSSG-d4, it stabilizes the disulfide bridge for isotopic labeling .

Ethylenebis(maleurate) and Maleuric Acid Esters

  • Example : Ethylenebis(maleurate), methyl maleurate.
  • Structure : Ethylenebis backbone with maleurate ester groups.
  • Function : Cytotoxic agents causing mitotic arrest and chromatin condensation in tumor cells.
  • Key Differences :
    • These compounds induce cytotoxicity by disrupting spindle fibers, effects reversed by co-administration of GSH .
    • Unlike GSSG-d4, which participates in redox defense, ethylenebis(maleurates) directly damage cellular structures .

Organophosphorus Ethylenebis Compounds

  • Example : 1,2-Ethylenebis(triphenylphosphonium)chlorochromate.
  • Structure : Ethylenebis group linked to phosphonium and chromate moieties.
  • Function : Oxidizing agent for alcohols in organic synthesis.
  • Key Differences :
    • This compound’s ethylenebis group enhances electron transfer efficiency, unlike the disulfide bridge in GSSG-d4, which serves redox signaling .

Comparative Data Table

Compound Structure Function/Application Key Research Findings
This compound Deuterated GSSG dimer Metabolic tracing, redox studies Stable isotopic tracer for glutathione recycling pathways .
Glutathione Disulfide (GSSG) Non-deuterated disulfide dimer Redox homeostasis Substrate for glutathione reductase; critical for antioxidant defense .
Nabam (EBDC) Ethylenebis(dithiocarbamate) Fungicide Depletes GSH, disrupts Mn/Zn/Cu homeostasis, induces oxidative stress .
Ethylenebis(maleurate) Ethylenebis + maleurate esters Cytotoxic agent Causes mitotic arrest; effects neutralized by GSH .
Ethylenebis(phosphonium) Ethylenebis + phosphonium/chromate Organic oxidation Efficient alcohol oxidation under mild conditions .

Discussion of Structural and Functional Divergence

  • Ethylenebis Backbone Role :
    • In GSSG-d4, the ethylenebis linkage stabilizes the disulfide bond for isotopic studies.
    • In EBDCs (e.g., nabam), it enables metal chelation and fungicidal activity.
    • In maleurates, it enhances cytotoxicity by disrupting cellular division.
  • Deuterium Advantage: GSSG-d4’s deuterium substitution minimizes metabolic interference, making it superior for precise tracer studies compared to non-deuterated analogs .

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